Ethyl 1,3,4-oxadiazole-2-carboxylate
CAS No.: 23571-75-7
Cat. No.: VC2825181
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23571-75-7 |
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Molecular Formula | C5H6N2O3 |
Molecular Weight | 142.11 g/mol |
IUPAC Name | ethyl 1,3,4-oxadiazole-2-carboxylate |
Standard InChI | InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 |
Standard InChI Key | UKZUBHIKKPLAEE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=CO1 |
Canonical SMILES | CCOC(=O)C1=NN=CO1 |
Introduction
Chemical and Physical Properties
Ethyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is specifically known as the ethyl ester of 1,3,4-oxadiazole-2-carboxylic acid.
Property | Value |
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CAS Number | 23571-75-7 |
Molecular Formula | C₅H₆N₂O₃ |
Molecular Weight | 142.11 g/mol |
Appearance | Not specified in literature |
Structure | Five-membered heterocyclic ring with ethyl ester group |
IUPAC Name | Ethyl 1,3,4-oxadiazole-2-carboxylate |
The compound contains an ethyl ester group attached to the 2-position of the 1,3,4-oxadiazole ring, which contributes significantly to its chemical reactivity and potential for further functionalization. This structural configuration is particularly important for its role as a bioisostere for esters and amides, which are common functional groups in pharmaceuticals and agrochemicals .
Synthesis Methods
Several methods have been developed for the synthesis of Ethyl 1,3,4-oxadiazole-2-carboxylate, with most approaches focusing on efficient and scalable processes suitable for industrial applications.
Traditional Synthesis
The traditional synthesis method involves the formation of a diacylhydrazine intermediate, which is then treated with thionyl chloride and pyridine to form a 1,2,3,4-oxathiadiazole-S-oxide intermediate. This intermediate undergoes thermal elimination of sulfur dioxide to yield the desired oxadiazole derivative .
Modern Scalable Approaches
More recent developments have focused on creating efficient and scalable processes for preparing 1,3,4-oxadiazole carboxylates from readily available starting materials. One such approach involves:
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Reacting an N-protected amino acid ester with hydrazine to form an N-protected acylhydrazide
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Reacting the N-protected acylhydrazide with a chloro-oxo-acetic acid ester in the presence of a base
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Cyclizing the resulting N-protected diacylhydrazide with a dehydrating reagent to afford the N-protected 1,3,4-oxadiazole
A patent discloses a specific method where a hydrazide is acylated with an acylating agent and a base in a non-anhydrous solvent to afford a diacylhydrazide. The diacylhydrazide is then cyclized using triphenylphosphine, carbon tetrachloride, and a base to form the protected 1,3,4-oxadiazole, which is subsequently deprotected using hydrogen chloride in ethyl acetate or dioxane .
One-Pot Synthesis Strategy
Recent research has demonstrated a one-pot synthesis approach for 1,3,4-oxadiazoles, which could potentially be adapted for Ethyl 1,3,4-oxadiazole-2-carboxylate production. This strategy features a second stage copper-catalyzed 1,3,4-oxadiazole arylation, making it more efficient than traditional multi-step processes .
Applications in Drug Development
Ethyl 1,3,4-oxadiazole-2-carboxylate serves as a versatile intermediate in pharmaceutical development, with several key applications:
As a Synthetic Intermediate
The compound is particularly valuable as a building block in the synthesis of more complex bioactive molecules. Its reactive functional groups allow for further modification to create diverse derivatives with enhanced pharmacological properties.
As a Bioisostere
One of the most significant applications of Ethyl 1,3,4-oxadiazole-2-carboxylate is its role as a bioisostere for esters and amides in drug design. Bioisosteres are chemical groups that can replace other functional groups while maintaining similar biological activities but potentially improving pharmacokinetic properties or reducing toxicity .
This bioisosteric replacement strategy has been widely employed in medicinal chemistry to:
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Improve metabolic stability of compounds
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Enhance bioavailability
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Reduce susceptibility to enzymatic degradation
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Modify physicochemical properties such as lipophilicity
Pharmaceutical Applications Table
The following table summarizes potential pharmaceutical applications of Ethyl 1,3,4-oxadiazole-2-carboxylate based on the activities of related oxadiazole derivatives:
Therapeutic Area | Potential Application | Mechanism |
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Antimicrobial | Development of novel antibiotics | Inhibition of bacterial enzymes like peptide deformylase |
Oncology | Anticancer agent development | Inhibition of cancer cell proliferation proteins |
Neurology | Neuroprotective agents | Mechanisms under investigation |
Inflammation | Anti-inflammatory drugs | Various anti-inflammatory pathways |
Antiviral | Development of antiviral agents | Virus-specific mechanisms |
Structure-Activity Relationships
Understanding the structure-activity relationships of Ethyl 1,3,4-oxadiazole-2-carboxylate and its derivatives provides valuable insights for rational drug design.
Key Structural Features
The biological activity of Ethyl 1,3,4-oxadiazole-2-carboxylate depends on several key structural features:
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The 1,3,4-oxadiazole ring is essential for biological activity, serving as a rigid scaffold that positions functional groups in specific spatial orientations
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The ethyl ester group at the 2-position contributes to the compound's reactivity and potential for interaction with biological targets
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Substitutions at the 5-position can dramatically alter the biological profile of the resulting derivatives
Modifications and Effects
Research on related compounds reveals how structural modifications affect biological activity:
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Introduction of halogen atoms (such as bromine) at the 5-position, as in Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, alters the compound's physicochemical properties and potentially its biological activities
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Addition of phenyl groups (as in Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate) or other aromatic systems can enhance binding to specific biological targets
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Amino group substitution at the 5-position creates derivatives with distinct biological profiles, such as Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Recent Research Advances
Recent scientific developments have expanded our understanding of Ethyl 1,3,4-oxadiazole-2-carboxylate and related compounds:
Synthetic Methodologies
Recent advances in synthetic chemistry have improved access to Ethyl 1,3,4-oxadiazole-2-carboxylate and its derivatives:
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Development of one-pot synthesis strategies that increase efficiency and reduce waste
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Novel approaches to functionalization of the oxadiazole ring, particularly at the 5-position
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Patent literature reveals industrial-scale synthesis methods that avoid highly toxic and corrosive reagents through improved processes
Biological Evaluations
Recent studies have expanded our knowledge of the biological potential of 1,3,4-oxadiazole derivatives:
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Comprehensive evaluation of antibacterial activities against multiple bacterial strains, with some derivatives showing superior activity to conventional antibiotics
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Investigation of antifungal properties, with certain novel 1,3,4-oxadiazole-2-carbohydrazides showing extreme bioactivity against four types of fungi and two kinds of oomycetes
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Molecular docking studies providing insights into the mechanisms of antimicrobial action, particularly through inhibition of peptide deformylase
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